

Application Notes and Protocols for SIRT5 Enzymatic Activity Assay

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Compound of Interest

Compound Name: Sirtuin modulator 5

Cat. No.: B15585023

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Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily localized in the mitochondria.[1] It is a critical regulator of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis.[1][2] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with only weak deacetylase activity.[1][3] This specificity is largely determined by key residues, Tyr102 and Arg105, within its substrate-binding pocket, which accommodate negatively charged acyl groups.[3][4][5] Given its significant role in cellular metabolism and its implications in diseases such as cancer and metabolic disorders, SIRT5 has emerged as a promising therapeutic target.[1] High-throughput screening (HTS) assays are essential for the discovery of novel and potent SIRT5 inhibitors.[1]

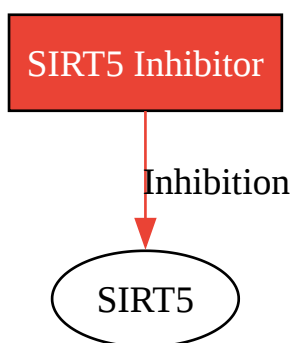
This document provides detailed protocols for a fluorescence-based enzymatic assay to measure SIRT5 activity, suitable for both basic research and high-throughput screening applications.

Principle of the Assay

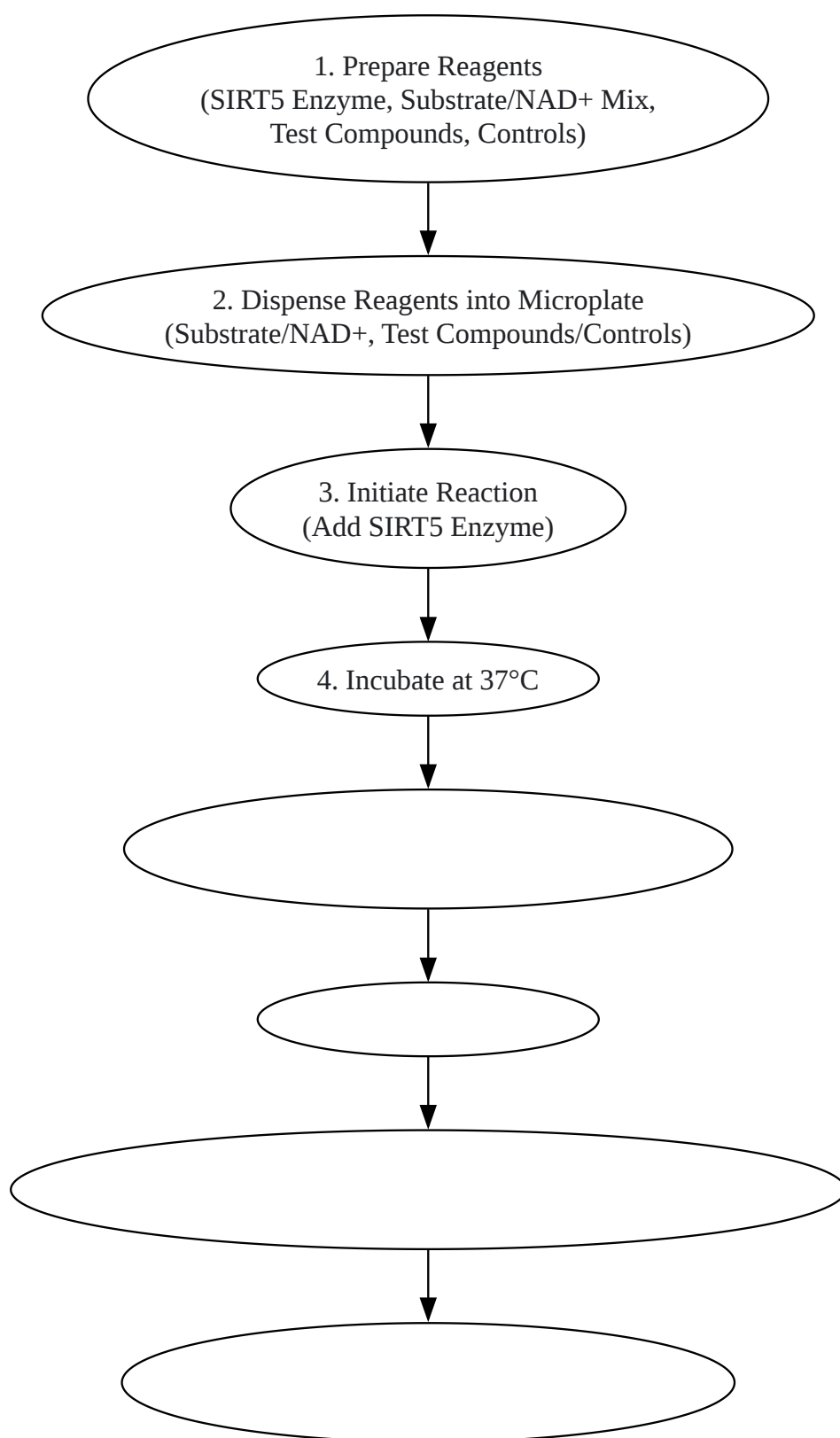
The most common method for measuring SIRT5 enzymatic activity is a fluorescence-based assay. This assay relies on the desuccinylase activity of SIRT5 on a synthetic peptide substrate containing a succinylated lysine residue linked to a fluorophore. In the presence of NAD⁺,

SIRT5 removes the succinyl group. A developer solution is then added, which contains an enzyme that specifically recognizes and cleaves the desuccinylated peptide, releasing the fluorophore and generating a fluorescent signal.[1][6] The intensity of the fluorescence is directly proportional to the SIRT5 activity.[1] This method is sensitive, rapid, and avoids the use of radioactivity or complex chromatographic procedures.[6][7]

Signaling Pathway and Experimental Workflow



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Materials and Reagents

Reagent/Material	Supplier Example	Catalog # Example	Storage
Recombinant Human SIRT5 Enzyme	BPS Bioscience	50016	-80°C
Fluorogenic SIRT5 Substrate	BPS Bioscience	50126	-80°C
NAD ⁺ (Nicotinamide Adenine Dinucleotide)	BPS Bioscience	Included in kit	-80°C
SIRT Assay Buffer	BPS Bioscience	50090	4°C
2x SIRT Developer	BPS Bioscience	Included in kit	-80°C
Nicotinamide (Inhibitor Control)	BPS Bioscience	Included in kit	-80°C
96-well or 384-well black microplate	Corning	-	Room Temp
Fluorescence microplate reader	-	-	-

Experimental Protocols

A. Reagent Preparation

- SIRT Assay Buffer: Thaw and keep on ice.
- Recombinant SIRT5 Enzyme: Thaw on ice and dilute to the desired concentration (e.g., 15 ng/μL) in SIRT Assay Buffer.[\[1\]](#) Prepare fresh and keep on ice. The optimal enzyme concentration may need to be determined empirically.
- Substrate/NAD⁺ Mixture: Prepare a master mix. For each reaction, combine the fluorogenic SIRT5 substrate and NAD⁺. A typical final concentration is 1 μM for the substrate and 500 μM for NAD⁺.
- Test Compounds (for inhibitor screening): Dissolve compounds in DMSO to a stock concentration (e.g., 10 mM). Create a 2x working solution by diluting with SIRT Assay Buffer.

[\[1\]](#)

- Nicotinamide (Inhibitor Control): Prepare a stock solution (e.g., 10 mM) in water. Create a 2x working solution by diluting with SIRT Assay Buffer.[\[1\]](#)

B. Assay Procedure (96-well format)

The following protocol is adapted for a high-throughput screening assay for SIRT5 inhibitors.[\[1\]](#)

Step	Action	Volume (μL)	Well Type
1	Add Substrate/NAD+ Mixture	25	All wells
2	Add 2x Test Compound	5	"Test Inhibitor" wells
	Add Inhibitor Buffer (e.g., DMSO diluted in buffer)	5	"Positive Control" and "Blank" wells
	Add 2x Nicotinamide solution	5	"Inhibitor Control" wells
3	Initiate Reaction: Add diluted SIRT5 enzyme	20	All wells except "Blank"
	Add SIRT Assay Buffer	20	"Blank" wells
4	Incubate	-	30-60 minutes at 37°C
5	Add Developer Solution	50	All wells
6	Incubate	-	15-30 minutes at 37°C
7	Read Fluorescence	-	Excitation: 350-380 nm, Emission: 440-460 nm

Final Reaction Volume: 50 μL before adding the developer.

C. Data Analysis

- Subtract Blank: Subtract the fluorescence value of the "Blank" wells from all other wells.
- Calculate Percent Activity:
 - The "Positive Control" (enzyme + substrate, no inhibitor) represents 100% activity.
 - Percent Activity = ((Fluorescence of "Test Inhibitor" well) / (Fluorescence of "Positive Control" well)) * 100
- Calculate Percent Inhibition:
 - Percent Inhibition = 100 - Percent Activity
- IC50 Determination: For inhibitor screening, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

Parameter	Typical Value/Range	Reference
Recombinant SIRT5 Concentration	5-50 ng/reaction (final)	[1] [8]
Fluorogenic Substrate Concentration	0.5 - 20 µM (final)	[1] [9]
NAD ⁺ Concentration	100 - 500 µM (final)	[1]
Incubation Time (Enzymatic Reaction)	30 - 60 minutes	[10]
Incubation Temperature	37°C	[1]
Fluorescence Wavelengths	Excitation: 350-380 nm, Emission: 440-460 nm	[1]

Troubleshooting and Considerations

- High Background Fluorescence: Ensure complete removal of any interfering substances. The "Blank" well should have low fluorescence.
- Low Signal: The enzyme concentration or incubation time may need to be optimized. Ensure the activity of the recombinant SIRT5 enzyme has not been compromised by improper storage or handling (avoid repeated freeze-thaw cycles).[11]
- DMSO Concentration: Keep the final DMSO concentration low (typically $\leq 1\%$) as it can inhibit enzyme activity.[7]
- Assay Linearity: For kinetic studies, it is crucial to ensure the reaction is within the linear range with respect to time and enzyme concentration.

By following these detailed protocols and application notes, researchers can accurately and efficiently measure SIRT5 enzymatic activity for a variety of applications, from fundamental biochemical characterization to high-throughput drug discovery.

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